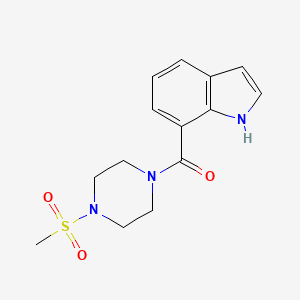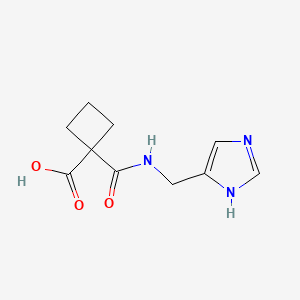![molecular formula C11H12N6O B7581566 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581566.png)
4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown potential in various biomedical applications.
Mechanism of Action
The mechanism of action of 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of protein kinases, which are important in regulating various cellular processes. It also inhibits the activity of histone deacetylases, which are involved in regulating gene expression. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine are diverse and depend on the specific application. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In inflammatory cells, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In viruses, it has been shown to inhibit the replication of the virus.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments are its high potency and specificity. It has been shown to be effective at low concentrations, which reduces the risk of toxicity. Additionally, it has shown high selectivity for its target enzymes and proteins, which reduces the risk of off-target effects. The limitations of using 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments are its limited solubility in water and its potential for degradation over time.
Future Directions
There are several future directions for the study of 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. One potential direction is the development of more potent and selective inhibitors based on the structure of 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. Another potential direction is the study of the compound in combination with other drugs to enhance its efficacy. Additionally, the compound could be studied in more complex models such as animal models to better understand its potential in clinical applications. Finally, the compound could be studied in the context of other diseases such as neurodegenerative diseases and infectious diseases to explore its potential in these areas.
Synthesis Methods
The synthesis of 4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves the reaction of 2-aminopyridine with 2-bromoacetophenone followed by the reaction of the resulting intermediate with propargyl alcohol and finally with 1,2,5-oxadiazole-3-carboxylic acid. The compound is obtained as a white solid with a high yield.
Scientific Research Applications
4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has shown potential in various biomedical applications. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its antiviral properties and has shown potential in inhibiting the replication of viruses such as HIV.
properties
IUPAC Name |
4-(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O/c1-6(2)17-10-7(4-3-5-13-10)14-11(17)8-9(12)16-18-15-8/h3-6H,1-2H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOMACFOCYAJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC=N2)N=C1C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid](/img/structure/B7581484.png)

![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)



![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)


![4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7581553.png)

